molecular formula C20H24N2 B11417583 5-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

5-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Cat. No.: B11417583
M. Wt: 292.4 g/mol
InChI Key: MQINCEOZWDYTKQ-UHFFFAOYSA-N
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Description

5-METHYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a methyl group and a 2-methylpropyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate compound through a Friedel-Crafts acylation, followed by a series of steps including reduction, nitration, and cyclization to form the benzodiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-METHYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-METHYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar core features but lacking the specific substituents of the target compound.

    2-Methylbenzimidazole: Similar in structure but with different substituents, leading to different properties and applications.

    4-Phenylbenzimidazole: Another related compound with a phenyl group attached to the benzimidazole core.

Uniqueness

5-METHYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

6-methyl-2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole

InChI

InChI=1S/C20H24N2/c1-13(2)11-16-6-8-17(9-7-16)15(4)20-21-18-10-5-14(3)12-19(18)22-20/h5-10,12-13,15H,11H2,1-4H3,(H,21,22)

InChI Key

MQINCEOZWDYTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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